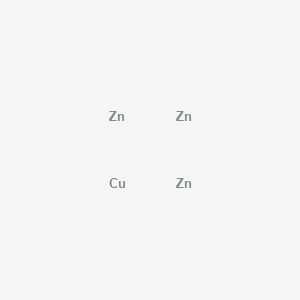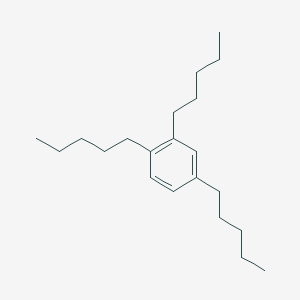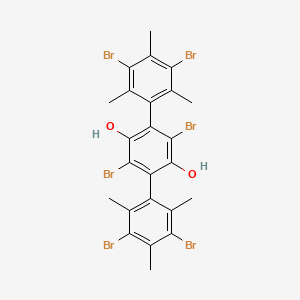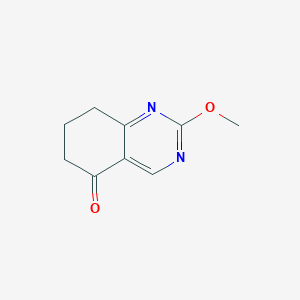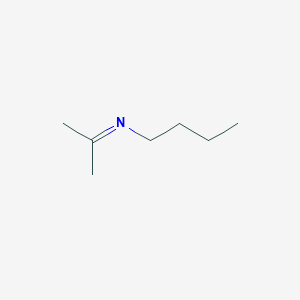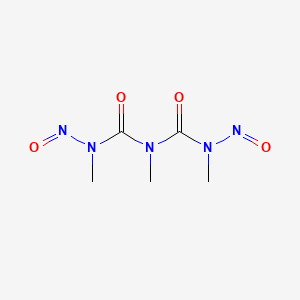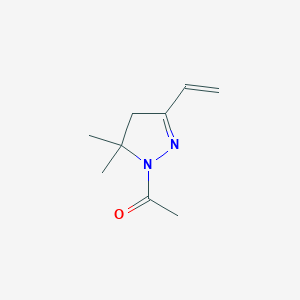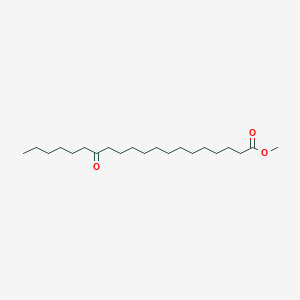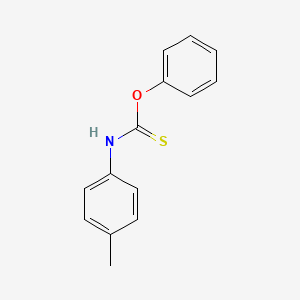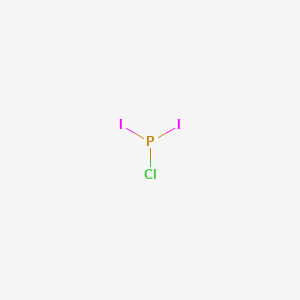
Phosphorous chloride diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorous chloride diiodide is a chemical compound with the formula PClI₂ It is a member of the phosphorus halides family, which includes compounds where phosphorus is bonded to halogen atoms
Vorbereitungsmethoden
Phosphorous chloride diiodide can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride (PCl₃) with iodine (I₂). The reaction is typically carried out under controlled conditions to ensure the correct stoichiometry and to prevent the formation of unwanted by-products. The reaction can be represented as follows:
[ \text{PCl}_3 + 2 \text{I}_2 \rightarrow \text{PClI}_2 + \text{ICl} ]
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes to remove impurities and by-products.
Analyse Chemischer Reaktionen
Phosphorous chloride diiodide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
-
Oxidation: : this compound can be oxidized to form phosphorus oxyhalides. For example, it can react with oxygen to form phosphorus oxychloride (POCl₃) and iodine.
[ \text{PClI}_2 + \text{O}_2 \rightarrow \text{POCl}_3 + \text{I}_2 ]
-
Reduction: : It can be reduced to form phosphine (PH₃) and other phosphorus-containing compounds.
[ \text{PClI}_2 + 6 \text{H}_2 \rightarrow \text{PH}_3 + 2 \text{HCl} + 2 \text{HI} ]
-
Substitution: : this compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphorus compounds.
[ \text{PClI}_2 + 2 \text{RNH}_2 \rightarrow \text{P(NHR)_2} + \text{HCl} + \text{HI} ]
Wissenschaftliche Forschungsanwendungen
Phosphorous chloride diiodide has several applications in scientific research, particularly in the fields of chemistry and materials science. Some of its notable applications include:
-
Synthesis of Organophosphorus Compounds: : It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in organic chemistry and pharmaceuticals.
-
Catalysis: : this compound is used as a catalyst in certain chemical reactions, including polymerization and halogenation reactions.
-
Material Science: : It is used in the preparation of phosphorus-containing materials, which have applications in electronics and advanced materials.
Wirkmechanismus
The mechanism of action of phosphorous chloride diiodide involves its ability to act as a halogenating agent. It can transfer halogen atoms to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific reaction conditions and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Phosphorous chloride diiodide can be compared with other phosphorus halides, such as phosphorus trichloride (PCl₃) and phosphorus tribromide (PBr₃). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of both chlorine and iodine atoms. This dual halogenation can lead to different reactivity and selectivity in chemical reactions.
Similar Compounds
- Phosphorus trichloride (PCl₃)
- Phosphorus tribromide (PBr₃)
- Phosphorus triiodide (PI₃)
Each of these compounds has its own unique properties and applications, making them valuable in different contexts within chemical research and industry.
Eigenschaften
CAS-Nummer |
14727-76-5 |
|---|---|
Molekularformel |
ClI2P |
Molekulargewicht |
320.23 g/mol |
IUPAC-Name |
chloro(diiodo)phosphane |
InChI |
InChI=1S/ClI2P/c1-4(2)3 |
InChI-Schlüssel |
NRAJBRXHHHDAGA-UHFFFAOYSA-N |
Kanonische SMILES |
P(Cl)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


